molecular formula C7H3F5OS B3369020 2,4-Difluorophenyl trifluoromethyl sulphoxide CAS No. 223683-75-8

2,4-Difluorophenyl trifluoromethyl sulphoxide

Cat. No.: B3369020
CAS No.: 223683-75-8
M. Wt: 230.16 g/mol
InChI Key: OFKCXROIPBJVEU-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl trifluoromethyl sulphoxide is an organosulfur compound with the molecular formula C7H3F5OS It is characterized by the presence of both difluorophenyl and trifluoromethyl groups attached to a sulphoxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorophenyl trifluoromethyl sulphoxide typically involves the reaction of 2,4-difluorophenyl compounds with trifluoromethyl sulfoxides under controlled conditionsThe reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl trifluoromethyl sulphoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Halogens, nitro compounds

Major Products Formed

Scientific Research Applications

2,4-Difluorophenyl trifluoromethyl sulphoxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl trifluoromethyl sulphoxide involves its interaction with various molecular targets. The sulphoxide group can act as an electron donor or acceptor, influencing the reactivity of the compound. The difluorophenyl and trifluoromethyl groups contribute to the compound’s lipophilicity and stability, enhancing its ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl methyl sulphoxide
  • 2,4-Difluorophenyl ethyl sulphoxide
  • 2,4-Difluorophenyl trifluoromethyl sulfone

Uniqueness

2,4-Difluorophenyl trifluoromethyl sulphoxide is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2,4-difluoro-1-(trifluoromethylsulfinyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKCXROIPBJVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631445
Record name 2,4-Difluoro-1-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223683-75-8
Record name 2,4-Difluoro-1-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorophenyl trifluoromethyl sulphoxide
Reactant of Route 2
2,4-Difluorophenyl trifluoromethyl sulphoxide
Reactant of Route 3
2,4-Difluorophenyl trifluoromethyl sulphoxide
Reactant of Route 4
2,4-Difluorophenyl trifluoromethyl sulphoxide
Reactant of Route 5
2,4-Difluorophenyl trifluoromethyl sulphoxide
Reactant of Route 6
2,4-Difluorophenyl trifluoromethyl sulphoxide

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